molecular formula C15H14N4O2 B1669126 4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one CAS No. 101183-99-7

4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one

Cat. No. B1669126
CAS RN: 101183-99-7
M. Wt: 282.30 g/mol
InChI Key: FIYSLYBKJKWZMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK 2289 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for CK 2289 are not widely documented, as the compound was primarily developed for research purposes and did not reach large-scale commercial production .

Chemical Reactions Analysis

Types of Reactions

CK 2289 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

    Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase enzymes.

    Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate.

    Medicine: Explored as a potential therapeutic agent for treating congestive heart failure and other cardiovascular diseases.

    Industry: Utilized in research and development for new drug discovery and development

Mechanism of Action

CK 2289 exerts its effects by inhibiting type III cyclic 3’5’-adenosine monophosphate phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn enhances myocardial contractility and reduces arterial blood pressure. The molecular targets include the phosphodiesterase enzyme and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Milrinone: Another type III cyclic 3’5’-adenosine monophosphate phosphodiesterase inhibitor used in the treatment of heart failure.

    Enoximone: A similar compound with inotropic and vasodilatory effects.

Uniqueness

CK 2289 is unique in its higher potency compared to milrinone and enoximone. It has been shown to be 3-9 times more potent as a positive inotrope, making it a promising candidate for further research and development .

If you have any more questions or need further details, feel free to ask!

properties

CAS RN

101183-99-7

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C15H14N4O2/c1-2-12-13(18-15(21)17-12)14(20)10-3-5-11(6-4-10)19-8-7-16-9-19/h3-9H,2H2,1H3,(H2,17,18,21)

InChI Key

FIYSLYBKJKWZMC-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Appearance

Solid powder

Other CAS RN

101183-99-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CK 2289;  CK-2289;  CK2289.

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to that described in Example IA react 5-ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid and 4-(1H-imidazol-1-yl)benzoic acid, dissolve the crude free base in aqueous sodium hydroxide and reprecipitate with carbon dioxide to produce the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 2
4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 3
Reactant of Route 3
4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 4
4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 5
4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 6
4-Ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one

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